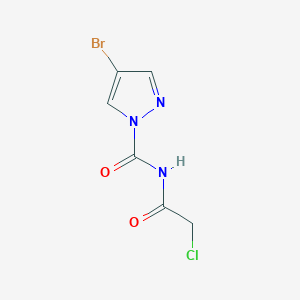![molecular formula C19H15F4N3O2 B10953602 N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953602.png)
N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide: is a complex organic compound with a unique structure that combines a pyrazole ring with a carboxamide group and a tetrafluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the Tetrafluorophenoxy Moiety: The tetrafluorophenoxy group is attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a tetrafluorophenol derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with tetrafluorophenol in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
- N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Uniqueness
N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H15F4N3O2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15F4N3O2/c1-10-3-4-14(11(2)7-10)24-19(27)15-5-6-26(25-15)9-28-18-16(22)12(20)8-13(21)17(18)23/h3-8H,9H2,1-2H3,(H,24,27) |
InChI Key |
LSOMZLJANPEJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C(=CC(=C3F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-chlorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10953521.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10953526.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B10953527.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953534.png)
![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10953540.png)

![1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10953548.png)

![(4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10953560.png)
![tert-butyl 4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10953562.png)
![4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10953569.png)
![5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B10953575.png)
![2-(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)-4-methylquinoline](/img/structure/B10953587.png)
![3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10953612.png)
